molecular formula C12H15BrClNO B1450659 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 1609266-05-8

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Cat. No. B1450659
M. Wt: 304.61 g/mol
InChI Key: APPHRLSEYOVFJF-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with the CAS Number: 1609266-05-8 . It has a molecular weight of 304.61 . The IUPAC name for this compound is 5-bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] hydrochloride .


Molecular Structure Analysis

The InChI code for 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is 1S/C12H14BrNO.ClH/c13-9-1-2-11-10 (7-9)12 (8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H .


Physical And Chemical Properties Analysis

5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

  • The compound serves as a precursor in the synthesis of various indole derivatives, exhibiting a variety of chemical behaviors and applications. It has been utilized in reactions with nitrogen binucleophiles to form functional derivatives, highlighting its versatility in synthesizing spiro[indole] derivatives and their analogs (Andina & Andin, 2016).

Photochromic Properties

  • The compound has been incorporated in the synthesis of photochromic materials, particularly derivatives of 1,3-dihydrospiro[2H-indole-oxazine], demonstrating its potential in applications requiring variable transmission materials and its role in extending the range of photochromic properties (Tardieu et al., 1992).

Chemical Reactivity and Transformations

  • Its chemical structure has been modified through various reactions, demonstrating its reactivity and the possibility to create a multitude of derivatives with potential biological or chemical applications. For example, its reactions with oxygencentered nucleophiles or base-catalyzed reactions with alcohols have been explored, offering insights into its chemical behavior and the potential for further derivative synthesis (Kayukov et al., 2011).

Photochromic Degradation Studies

  • The compound's derivatives have been subject to photodegradation studies, shedding light on their stability and degradation mechanisms under UV light. This is crucial for understanding the durability and practical applications of materials derived from this compound (Baillet et al., 1993).

Anticonvulsant Activity

  • Some of the compound's derivatives have been synthesized and studied for their anticonvulsant activity, establishing a relationship between chemical structure and biological activity, which is significant for pharmaceutical applications (Pogosyan et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO.ClH/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPHRLSEYOVFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
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Reactant of Route 6
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